4-Bromostilbene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-24-3 | |

| Record name | 4714-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromostilbene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene is an organic compound featuring a stilbene backbone substituted with a bromine atom on one of its phenyl rings. As a diarylethene, it exists as two geometric isomers, (E)- and (Z)-stilbene, with the trans ((E)) isomer being the more thermodynamically stable and commonly studied form. The presence of the bromine atom makes this compound a highly versatile synthetic intermediate, particularly for creating complex molecules through cross-coupling reactions.

The stilbene scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known antioxidant resveratrol and the potent anti-cancer agent combretastatin A-4.[1][2][[“]] Consequently, this compound serves as a valuable building block for the synthesis and discovery of novel therapeutic agents, making its chemical properties and reactions of significant interest to the drug development community.[1][4] This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications.

Chemical Structure and Identification

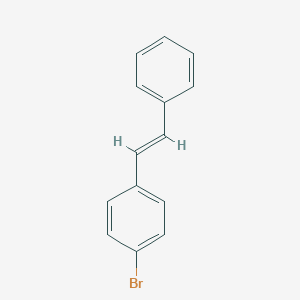

The structure of this compound consists of two phenyl rings connected by an ethene bridge. One phenyl ring is substituted with a bromine atom at the para (4) position. The most common isomer is trans-4-bromostilbene.

Caption: Chemical structure of (E)-4-Bromostilbene.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene | [5] |

| Synonyms | This compound, 1-Bromo-4-styrylbenzene, trans-4-Bromostilbene | [5][6] |

| CAS Number | 4714-24-3 | [5][6][7] |

| Molecular Formula | C₁₄H₁₁Br | [5][6][7][8] |

| Molecular Weight | 259.14 g/mol | [5][6][8] |

| SMILES | C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |

| InChI | InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | [5][8] |

| InChIKey | ZZMMKLVIBZWGPK-VOTSOKGWSA-N |[5][8] |

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature and is generally insoluble in water but soluble in common organic solvents.[7][9] There is some variability in the reported melting point, which may be attributable to isomeric purity or different measurement conditions. The higher melting point is more consistently reported for the trans isomer.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline solid | [7][9][10] |

| Melting Point | 138-141 °C | [10] |

| 80-83 °C | [7][9] | |

| Boiling Point | ~342-346 °C at 760 mmHg | [6][7] |

| Density | ~1.4 g/cm³ | [6][7] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide | [7][9] |

| XLogP3 | 5.1 - 5.72 |[5][6] |

Table 3: Spectroscopic Data Summary

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including characteristic signals for vinylic and aromatic protons. Useful for confirming stereochemistry (J-coupling constant for trans-vinylic protons is typically ~16 Hz). | [11][12] |

| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. Data is available for structural confirmation. | [5] |

| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). Common fragments include [M-Br]⁺. | [5] |

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups, such as C=C stretching from the alkene and aromatic rings, and C-H bonds. |[11] |

Synthesis and Reactivity

This compound can be synthesized via several established methods for alkene formation. The Wittig and Heck reactions are among the most powerful and commonly employed routes for creating the stilbene core structure.[13][14]

Experimental Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C double bond by reacting a phosphorus ylide with an aldehyde or ketone.[13][15] For this compound, this typically involves the reaction of 4-bromobenzaldehyde with benzyltriphenylphosphonium ylide.

Methodology:

-

Phosphonium Salt Formation: Benzyl chloride is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form benzyltriphenylphosphonium chloride.

-

Ylide Generation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added slowly at 0 °C to deprotonate the salt, forming the bright orange/red phosphorus ylide.

-

Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in the same dry solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure trans-4-bromostilbene.[16][17]

Caption: Generalized workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol 2: Synthesis via Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[18][19] To synthesize this compound, styrene can be coupled with 4-bromoiodobenzene, or alternatively, 4-bromostyrene can be coupled with bromobenzene. The former is often preferred due to the higher reactivity of aryl iodides.

Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-bromoiodobenzene, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).

-

Solvent and Reagent Addition: Add a dry, polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (e.g., styrene, 1.1-1.5 equiv) and a base (e.g., triethylamine (Et₃N) or K₂CO₃, 2-3 equiv).

-

Reaction: The mixture is heated with vigorous stirring to a temperature between 80-140 °C. The reaction progress is monitored by TLC or GC-MS.

-

Workup and Purification: After completion, the reaction is cooled to room temperature and filtered to remove the precipitated salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to afford the pure trans product.[20]

Caption: Simplified catalytic cycle for the Heck reaction in stilbene synthesis.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical scaffold. The carbon-bromine bond provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic modification of the stilbene structure.

This capability is crucial in drug discovery for generating libraries of novel compounds. By starting with the this compound core, researchers can introduce diverse functional groups and molecular fragments to probe structure-activity relationships (SAR). This process is fundamental to identifying lead compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[4][14]

Caption: Logical workflow for using this compound in a drug discovery program.

Safety and Handling

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 4: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects. | [5] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |[5][6] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[21][22]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactive versatility of the carbon-bromine bond, makes it an ideal starting point for the synthesis of complex molecular architectures. For researchers in drug development, this compound provides a robust and adaptable scaffold for generating diverse chemical libraries, accelerating the discovery of new therapeutic agents to address a wide range of diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. consensus.app [consensus.app]

- 4. Stilbenes: a journey from folklore to pharmaceutical innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 4714-24-3 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(4714-24-3) 1H NMR [m.chemicalbook.com]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. juliethahn.com [juliethahn.com]

- 18. orbi.uliege.be [orbi.uliege.be]

- 19. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]

- 20. benchchem.com [benchchem.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. angenechemical.com [angenechemical.com]

4-Bromostilbene CAS number and safety data sheet

This technical guide provides comprehensive information on 4-Bromostilbene, including its chemical identity, physicochemical properties, detailed safety and handling protocols, and a representative experimental synthesis procedure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

CAS Number: 4714-24-3[1][2][3][4][5]

Synonyms: 1-Bromo-4-(2-phenylethenyl)benzene, 1-Bromo-4-styrylbenzene, (E)-4-bromostilbene, trans-4-Bromostilbene[2][3][4][6]

Chemical Structure:

-

Canonical SMILES: C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources for accuracy.

| Property | Value | Source(s) |

| Molecular Weight | 259.14 g/mol | [2][3][4][6][7] |

| Appearance | White crystal or powdery solid | [1][7] |

| Melting Point | 138-141 °C | [2] |

| Boiling Point | 139-140 °C (at 12 Torr) | [1][7] |

| Density | ~1.4 g/cm³ | [1][3] |

| Flash Point | 159.1 °C | [1][3][7] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and dimethylformamide. | [1][7] |

| Storage Temperature | 2-8°C | [1][7] |

Safety and Hazard Information

This compound is a chemical that requires careful handling. The following tables outline its hazard classifications and recommended safety procedures based on the Globally Harmonized System (GHS) and information from safety data sheets.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement(s) |

|

| Warning [2][6] | Acute Toxicity, Oral (Category 4)[2][6] Skin Corrosion/Irritation (Category 2)[5] Serious Eye Damage/Eye Irritation (Category 2)[5] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5][8] Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)[2][6] | H302: Harmful if swallowed.[2][6] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][8] H411: Toxic to aquatic life with long lasting effects.[2][6] |

Precautionary, Handling, and First-Aid Measures

| Category | Measure | Source(s) |

| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves, eye protection, and face protection. | [5] |

| Handling | Use in a well-ventilated area. Avoid all personal contact, including inhalation. Prevent concentration in hollows and sumps. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage class is 11 - Combustible Solids. | [2][9] |

| First-Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [8] |

| First-Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [8] |

| First-Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. | [8][9] |

| First-Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | |

| Spills | Use dry clean up procedures and avoid generating dust. Collect material in a clean, dry, sealable, labeled container for disposal. Prevent spillage from entering drains or water courses. | [5] |

Experimental Protocols

A common and reliable method for the synthesis of stilbene derivatives is the Wittig reaction. The following protocol describes a representative synthesis of (E)-4-Bromostilbene from 4-bromobenzaldehyde and benzyltriphenylphosphonium chloride.

Objective: To synthesize (E)-4-Bromostilbene via the Wittig reaction.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or other suitable strong base (e.g., n-BuLi, KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Hexane

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base such as sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.

-

-

Wittig Reaction:

-

Dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the stirred ylide solution at room temperature.

-

Let the reaction mixture stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

-

Work-up and Extraction:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product will be a mixture of (E) and (Z) isomers and triphenylphosphine oxide.

-

Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired (E)-4-Bromostilbene isomer.[10]

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield a white crystalline solid.

-

Visualized Workflows and Protocols

The following diagrams illustrate the key experimental workflow and a logical safety protocol using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Synthesis workflow for (E)-4-Bromostilbene via the Wittig reaction.

Caption: Emergency response protocol for this compound exposure.

References

- 1. chembk.com [chembk.com]

- 2. This compound 95 4714-24-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromostyrene synthesis - chemicalbook [chemicalbook.com]

(E)-1-Bromo-4-styrylbenzene: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (E)-1-bromo-4-styrylbenzene, a key intermediate in organic synthesis. The document details established synthetic protocols, particularly the Heck reaction, and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Compound Overview

(E)-1-bromo-4-styrylbenzene, also known as (E)-4-bromostilbene, is a stilbene derivative featuring a bromine atom on one of the phenyl rings. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and fluorescent agents. Its chemical structure consists of two phenyl rings connected by an ethylene bridge in the trans (E) configuration.

Synthesis of (E)-1-bromo-4-styrylbenzene

The synthesis of (E)-1-bromo-4-styrylbenzene can be achieved through several palladium-catalyzed cross-coupling reactions. The Heck reaction is a widely employed and efficient method for this transformation.[1][2] Alternative routes include the Wittig and Suzuki-Miyaura coupling reactions.[3][4]

2.1. Primary Synthesis Route: The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[1] For the synthesis of (E)-1-bromo-4-styrylbenzene, this typically involves the reaction of 4-bromostyrene with bromobenzene or, more commonly, 1,4-dibromobenzene with styrene. A more direct and frequently used approach is the reaction between an aryl halide (like 1-bromo-4-iodobenzene or 1,4-dibromobenzene) and styrene.[5][6] The reaction generally proceeds with high stereoselectivity to yield the (E)-isomer.[2]

Experimental Protocol: Heck Reaction Synthesis

This protocol is based on established methodologies for palladium-catalyzed cross-coupling reactions.[5][6]

Materials:

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[5]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide, followed by styrene (1.2 equiv.).[5]

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and DMF.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (E)-1-bromo-4-styrylbenzene.

2.2. Alternative Synthesis Routes

-

Wittig Reaction: This method involves the reaction of an aldehyde (e.g., 4-bromobenzaldehyde) with a phosphonium ylide (e.g., benzyltriphenylphosphonium chloride) to form the alkene.[3][7][8] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[3]

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., styrylboronic acid) with an aryl halide (e.g., 1,4-dibromobenzene) in the presence of a palladium catalyst and a base.[4][9]

Characterization

The synthesized (E)-1-bromo-4-styrylbenzene is typically a white crystalline or powdery solid. Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

3.1. Physical and Chemical Properties

The key physical and chemical properties of (E)-1-bromo-4-styrylbenzene are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁Br | [10] |

| Molecular Weight | 259.14 g/mol | [10][11] |

| Appearance | White crystalline or powdery solid | |

| Melting Point | 140 °C (some sources report 80-83 °C) | [11][12] |

| Boiling Point | 139-140 °C at 12 Torr | [11][12] |

| Solubility | Soluble in organic solvents like ethanol and DMF; insoluble in water. | [12] |

| CAS Number | 4714-24-3 | [10] |

3.2. Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (E)-1-bromo-4-styrylbenzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the protons in the molecule, with characteristic signals for the aromatic and vinylic protons. The large coupling constant between the vinylic protons confirms the (E)-configuration.

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[10]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present. Key absorptions include C-H stretching for the aromatic and vinylic groups, C=C stretching for the alkene and aromatic rings, and the C-Br stretching frequency.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the compound.[10] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum.

-

Visualized Workflows and Mechanisms

4.1. Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction for the synthesis of (E)-1-bromo-4-styrylbenzene.

4.2. Experimental Workflow: Synthesis to Characterization

Caption: General experimental workflow for the synthesis and characterization of the target compound.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Bromo-4-styryl-benzene [acrospharmatech.com]

- 12. chembk.com [chembk.com]

A Technical Guide to the Spectroscopic Data of 4-Bromostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromostilbene, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a comprehensive reference for the characterization of this compound.

Introduction

This compound (C₁₄H₁₁Br) is a stilbenoid derivative characterized by a bromine atom substituted on one of the phenyl rings. The trans (or E) isomer is the more stable and commonly encountered form. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for trans-4-Bromostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.52 | d | 8.5 | 2H, H-2', H-6' |

| ~7.45 | d | 8.5 | 2H, H-3', H-5' |

| ~7.38 | t | 7.6 | 2H, H-3, H-5 |

| ~7.28 | t | 7.3 | 1H, H-4 |

| ~7.15 | d | 16.3 | 1H, H-α or H-β |

| ~7.05 | d | 16.3 | 1H, H-β or H-α |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~137.5 | C-1 |

| ~136.6 | C-1' |

| ~131.8 | C-3', C-5' |

| ~129.2 | C-α or C-β |

| ~128.8 | C-3, C-5 |

| ~128.0 | C-2', C-6' |

| ~127.8 | C-4 |

| ~127.3 | C-β or C-α |

| ~126.6 | C-2, C-6 |

| ~121.3 | C-4' |

Infrared (IR) Spectroscopy

The FT-IR spectrum of trans-4-Bromostilbene exhibits several characteristic absorption bands that correspond to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | Aromatic C-H stretch |

| ~1585 | Medium | C=C aromatic ring stretch |

| ~1488 | Medium | C=C aromatic ring stretch |

| ~1447 | Medium | C=C aromatic ring stretch |

| ~965 | Strong | trans C-H out-of-plane bend (wag)[2] |

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~760 | Strong | Monosubstituted benzene C-H out-of-plane bend |

| ~540 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1]

| m/z | Relative Intensity | Assignment |

| 260 | ~95% | [M+2]⁺• (C₁₄H₁₁⁸¹Br) |

| 258 | 100% | [M]⁺• (C₁₄H₁₁⁷⁹Br)[1] |

| 179 | High | [M - Br]⁺ |

| 178 | High | [M - HBr]⁺•[1] |

| 152 | Medium | [C₁₂H₈]⁺• |

| 123 | Low | |

| 89 | Medium | [C₇H₅]⁺ |

| 76 | Medium | [C₆H₄]⁺• |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [3]

-

Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [4][5]

-

Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (bands are too intense and broad), clean the plate and use a more dilute solution.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The probe is gently heated to volatilize the sample into the ion source.

Ionization and Analysis: [8]

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺•), and to fragment into smaller, characteristic ions.

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Solubility of 4-Bromostilbene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromostilbene, a halogenated stilbene derivative of interest in organic synthesis and materials science. A thorough understanding of its solubility is crucial for applications in reaction chemistry, purification via crystallization, and formulation. This document outlines the physicochemical properties of this compound, discusses its expected solubility in various common organic solvents, and provides a detailed experimental protocol for precise solubility determination.

Core Properties of this compound

Before examining its solubility, it is essential to establish the fundamental physicochemical properties of this compound. There are some discrepancies in the literature and commercial sources; the values presented below are collated from reputable chemical databases and suppliers.

| Property | Value | Reference(s) |

| Chemical Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene | [1] |

| Synonyms | trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene | [1] |

| CAS Number | 4714-24-3 | |

| Molecular Formula | C₁₄H₁₁Br | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 138-141 °C |

Solubility Profile of this compound

Qualitative Solubility

Qualitative data indicates that this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF) and is insoluble in water.[2][3][4] This behavior is consistent with its molecular structure—a largely nonpolar aromatic hydrocarbon with a polarizable bromine atom, lending it an affinity for organic solvents over aqueous media.

Quantitative Solubility Data

Table 1: Experimental Mole Fraction and Estimated Gram/Liter Solubilities of trans-Stilbene in Various Organic Solvents at 25 °C (298.15 K)

| Solvent | Solvent Class | Mole Fraction (x) | Estimated Solubility (g/L)* |

| n-Hexane | Nonpolar, Aliphatic | 0.017 | ~21 |

| n-Heptane | Nonpolar, Aliphatic | 0.021 | ~25 |

| n-Octane | Nonpolar, Aliphatic | 0.025 | ~29 |

| Cyclohexane | Nonpolar, Aliphatic | 0.029 | ~36 |

| Toluene | Nonpolar, Aromatic | 0.115 | ~143 |

| Benzene | Nonpolar, Aromatic | 0.129 | ~168 |

| Diethyl Ether | Polar Aprotic, Ether | 0.089 | ~98 |

| Tetrahydrofuran (THF) | Polar Aprotic, Ether | 0.165 | ~192 |

| Ethyl Acetate | Polar Aprotic, Ester | 0.091 | ~113 |

| Acetone | Polar Aprotic, Ketone | 0.068 | ~81 |

| Dichloromethane | Polar Aprotic, Halogenated | Not Reported | - |

| Chloroform | Polar Aprotic, Halogenated | Not Reported | - |

| Acetonitrile | Polar Aprotic, Nitrile | 0.021 | ~25 |

| Methanol | Polar Protic, Alcohol | 0.003 | ~5 |

| Ethanol | Polar Protic, Alcohol | 0.007 | ~10 |

| 1-Propanol | Polar Protic, Alcohol | 0.010 | ~14 |

| 1-Butanol | Polar Protic, Alcohol | 0.014 | ~18 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Sulfoxide | Not Reported | - |

*Estimated solubility in g/L is calculated for trans-stilbene (MW ≈ 180.25 g/mol ) for illustrative purposes and will differ for this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is recommended. This gravimetric approach is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or shaker incubator

-

Vials with screw caps and inert liners (e.g., PTFE)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Glass syringes

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

-

Quickly attach a syringe filter and dispense the filtered saturated solution into a pre-weighed, clean, and dry collection vial or flask. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the filtered sample under a gentle stream of nitrogen or by using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

-

Once the bulk of the solvent is removed, place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.

-

Cool the vial containing the dry this compound residue to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dry residue.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), based on the mass of the solute and the volume of the solvent used.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

Unveiling the Luminescent Landscape: A Technical Guide to the Photophysical Properties of 4-Bromostilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of 4-bromostilbene derivatives. As a privileged scaffold in materials science and medicinal chemistry, understanding the interplay between chemical structure and light interaction is paramount for the rational design of novel fluorescent probes, imaging agents, and photosensitizers. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes fundamental photophysical processes.

Core Photophysical Parameters of Substituted Stilbenes

The introduction of substituents onto the stilbene backbone significantly modulates its electronic and, consequently, its photophysical properties. The position and electronic nature of these substituents—whether electron-donating or electron-withdrawing—directly influence the absorption and emission characteristics, as well as the efficiencies of radiative and non-radiative decay pathways.

The following table summarizes the photophysical data for a series of trans-4,4'-disubstituted stilbenes, which provide a valuable framework for understanding the impact of substitution on the this compound core. The data is presented for different solvent environments to highlight the influence of solvent polarity.

| Derivative (4-X-4'-Y-stilbene) | Solvent | λabs (nm) | λem (nm) | Φf | τf (ns) |

| H, H (Stilbene) | Cyclohexane | 295 | 348 | 0.05 | - |

| Chlorobenzene | 303 | 355 | 0.02 | - | |

| 2-Butanone | 301 | 355 | 0.01 | - | |

| DMSO | 302 | 358 | <0.01 | - | |

| H, Br | Cyclohexane | 302 | 352 | 0.03 | - |

| Chlorobenzene | 308 | 359 | 0.01 | - | |

| 2-Butanone | 306 | 360 | <0.01 | - | |

| DMSO | 307 | 362 | <0.01 | - | |

| H, CN | Cyclohexane | 310 | 360 | 0.02 | - |

| Chlorobenzene | 315 | 378 | 0.01 | - | |

| 2-Butanone | 313 | 380 | <0.01 | - | |

| DMSO | 314 | 386 | <0.01 | - | |

| NH2, Br | Cyclohexane | 340 | 402 | 0.40 | 0.80 |

| Chlorobenzene | 352 | 450 | 0.15 | 0.45 | |

| 2-Butanone | 350 | 465 | 0.05 | 0.18 | |

| DMSO | 352 | 485 | 0.02 | 0.08 | |

| NH2, CN | Cyclohexane | 358 | 425 | 0.75 | 1.20 |

| Chlorobenzene | 375 | 510 | 0.25 | 0.60 | |

| 2-Butanone | 372 | 525 | 0.10 | 0.25 | |

| DMSO | 375 | 545 | 0.05 | 0.12 | |

| N(CH3)2, Br | Cyclohexane | 348 | 410 | 0.55 | 1.05 |

| Chlorobenzene | 362 | 465 | 0.20 | 0.55 | |

| 2-Butanone | 360 | 480 | 0.08 | 0.22 | |

| DMSO | 362 | 500 | 0.03 | 0.10 | |

| N(CH3)2, CN | Cyclohexane | 368 | 435 | 0.85 | 1.50 |

| Chlorobenzene | 388 | 525 | 0.30 | 0.75 | |

| 2-Butanone | 385 | 540 | 0.12 | 0.30 | |

| DMSO | 388 | 560 | 0.06 | 0.15 |

Note: This table is a compilation of representative data from the literature and is intended for comparative purposes. Absolute values can vary with experimental conditions.

Fundamental Photophysical Processes

The interaction of light with a this compound derivative initiates a series of competing photophysical and photochemical processes. These events can be conceptually illustrated using a Jablonski diagram.

Caption: Jablonski diagram of key photophysical processes.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo several decay processes:

-

Fluorescence: Radiative decay back to the S0 state, emitting a photon.

-

Internal Conversion (IC): A non-radiative transition to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T1). The heavy bromine atom in this compound derivatives can enhance the rate of ISC through the heavy-atom effect.

-

Phosphorescence: Radiative decay from the T1 state to the S0 state.

Experimental Protocols

Accurate determination of the photophysical properties of this compound derivatives relies on standardized experimental protocols. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the same solvent to concentrations ranging from 10-5 to 10-6 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline correction.

-

Record the absorption spectra of the diluted solutions over a wavelength range of approximately 250-500 nm.

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

Methodology:

-

Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission profile.

-

The wavelength of maximum emission intensity is the λem.

-

The comparative method using a standard fluorophore with a known quantum yield is commonly employed.

Methodology:

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Measurement:

-

Record the UV-Vis absorption spectra and measure the absorbance at the excitation wavelength for all solutions.

-

Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a microchannel plate), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at the λabs.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay profile is fitted to an exponential function to determine the fluorescence lifetime (τf). An instrument response function (IRF) is measured using a scattering solution to deconvolute the instrument's contribution to the measured decay.

Experimental and Logical Workflows

Visualizing the workflow for characterizing the photophysical properties of this compound derivatives can aid in experimental design and execution.

An In-depth Technical Guide to the Cis-trans Isomerization of 4-Bromostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-trans isomerization of stilbene and its derivatives is a fundamental process in photochemistry, offering a model system for understanding light-induced molecular transformations. 4-Bromostilbene, a halogenated analog of stilbene, presents a particularly interesting case study due to the "heavy-atom effect" introduced by the bromine substituent. This effect can significantly influence the photophysical and photochemical pathways of isomerization, making it a subject of interest for the development of photoswitches, molecular motors, and photochemically active pharmaceutical compounds.

This technical guide provides a comprehensive overview of the cis-trans isomerization of this compound, detailing experimental protocols for synthesis and isomerization, presenting key quantitative data, and illustrating the underlying mechanistic pathways.

Data Presentation

A clear distinction between the cis and trans isomers of this compound can be made through their physical and spectroscopic properties. The trans isomer is thermodynamically more stable due to reduced steric hindrance.[1]

Table 1: Physical and Spectroscopic Properties of this compound Isomers

| Property | trans-4-Bromostilbene | cis-4-Bromostilbene | Reference(s) |

| Molecular Formula | C₁₄H₁₁Br | C₁₄H₁₁Br | [2] |

| Molecular Weight | 259.14 g/mol | 259.14 g/mol | [2] |

| Appearance | White crystalline solid | Yellowish oil | [3][4] |

| Melting Point | 138-141 °C | Liquid at room temperature | [4] |

| ¹H NMR (CDCl₃) | Vinylic protons: ~7.0-7.2 ppm (d, J ≈ 16 Hz) | Vinylic protons: ~6.5-6.7 ppm (d, J ≈ 12 Hz) | |

| ¹³C NMR (CDCl₃) | Vinylic carbons: ~128-130 ppm | Vinylic carbons: ~129-131 ppm | [2] |

| UV-Vis (Hexane) | λmax ≈ 295-305 nm | λmax ≈ 280 nm | |

| IR Spectroscopy | C-H out-of-plane bend (trans): ~965 cm⁻¹ | C-H out-of-plane bend (cis): ~780 cm⁻¹ |

Experimental Protocols

Synthesis of trans-4-Bromostilbene (Wittig Reaction)

The Wittig reaction is a reliable method for the synthesis of stilbene derivatives, generally favoring the formation of the more stable trans isomer.[5]

Materials:

-

4-Bromobenzyl bromide

-

Triphenylphosphine

-

Toluene

-

Sodium ethoxide

-

Benzaldehyde

-

Ethanol

Procedure:

-

Phosphonium Salt Formation: A solution of 4-bromobenzyl bromide and triphenylphosphine in dry toluene is refluxed to produce 4-bromobenzyltriphenylphosphonium bromide. The resulting white precipitate is filtered, washed with cold toluene, and dried.

-

Ylide Formation and Reaction: The phosphonium salt is suspended in absolute ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to generate the ylide. Benzaldehyde is then added to the reaction mixture.

-

Workup and Purification: After the reaction is complete, the mixture is poured into water, and the precipitated crude product is filtered. The crude product is then recrystallized from ethanol to yield pure trans-4-bromostilbene.

Photochemical Isomerization: trans- to cis-4-Bromostilbene

The conversion of the trans isomer to the cis isomer is typically achieved through photochemical irradiation.[1][6]

Materials:

-

trans-4-Bromostilbene

-

Spectroscopic grade solvent (e.g., hexane or acetonitrile)

-

Quartz cuvette

-

High-pressure mercury lamp (or other UV source with output around 313 nm)

-

Nitrogen or Argon gas

Procedure:

-

Sample Preparation: A dilute solution of trans-4-bromostilbene (e.g., 10⁻⁵ to 10⁻⁴ M) is prepared in the chosen solvent. The solution is placed in a quartz cuvette and deoxygenated by bubbling with nitrogen or argon for 15-20 minutes to prevent quenching of the excited state by oxygen.[7]

-

Irradiation: The solution is irradiated with a UV lamp. A filter may be used to select a specific wavelength (e.g., 313 nm). The reaction progress can be monitored by UV-Vis spectroscopy, observing the decrease in the absorbance maximum of the trans isomer and the increase in the absorbance of the cis isomer.[7] Alternatively, aliquots can be taken at different time points and analyzed by HPLC.[7]

-

Isolation of cis-Isomer: Once a photostationary state is reached, the solvent is evaporated. The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel, typically eluting with a non-polar solvent like hexane. The cis isomer, being less polar, will generally elute first.

Thermal Isomerization: cis- to trans-4-Bromostilbene

The thermodynamically less stable cis isomer will thermally isomerize back to the more stable trans isomer upon heating.

Materials:

-

cis-4-Bromostilbene

-

High-boiling point solvent (e.g., toluene or decane)

-

Reaction vessel with a reflux condenser and thermometer

Procedure:

-

Reaction Setup: A solution of cis-4-bromostilbene in a suitable high-boiling solvent is prepared.

-

Heating: The solution is heated to a specific temperature (e.g., 100-150 °C) and the reaction is monitored over time.

-

Kinetic Analysis: The progress of the isomerization can be followed by taking aliquots at regular intervals and analyzing them by HPLC or UV-Vis spectroscopy to determine the concentrations of the cis and trans isomers.[8] This data can then be used to calculate the rate constant and activation energy of the thermal isomerization.

Isomerization Mechanism and Visualization

The photoisomerization of stilbenes can proceed through either a singlet or a triplet excited state. Upon absorption of a UV photon, the trans-4-bromostilbene molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can either fluoresce back to the ground state or undergo rotation around the central double bond towards a perpendicular conformation.

The presence of the bromine atom introduces a "heavy-atom effect," which enhances the rate of intersystem crossing (ISC) from the excited singlet state (¹t) to the excited triplet state (³t).[9] This triplet state can then undergo rotation to a perpendicular triplet state (³p*), followed by intersystem crossing back to the ground state, which partitions between the cis and trans isomers.

The following diagram illustrates a typical experimental workflow for a photochemical isomerization experiment followed by HPLC analysis.

Conclusion

The cis-trans isomerization of this compound is a multifaceted process influenced by both light and heat. The presence of the bromine atom enhances the role of the triplet state in the photochemical pathway, providing a valuable system for studying the heavy-atom effect in isomerization reactions. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and utilize the unique properties of this compound in various scientific and developmental applications. Further research to quantify the quantum yields and kinetic parameters specifically for this compound would provide a more complete understanding of its isomerization dynamics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Activity of Stilbene Derivatives: A Technical Guide for Researchers

December 24, 2025

Introduction

Stilbene derivatives are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. Found in a variety of plant species, including grapes, berries, and peanuts, these compounds have garnered significant attention from the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of stilbene derivatives, focusing on their therapeutic potential and underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural products.

Stilbenes exist in two isomeric forms, cis-(Z) and trans-(E), with the trans-isomer being the more stable and common form. The biological activity of stilbene derivatives is broad, encompassing anticancer, antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] This guide will delve into these activities, presenting quantitative data, detailed experimental protocols for their assessment, and visual representations of the key signaling pathways they modulate.

Anticancer Activity

Stilbene derivatives, most notably resveratrol, pterostilbene, and combretastatin, have demonstrated significant anticancer properties across a wide range of cancer cell lines.[3][4] Their mechanisms of action are multifaceted and include the inhibition of cell proliferation, induction of apoptosis, and disruption of angiogenesis. A significant mode of action for some stilbenes, like combretastatin A-4, is the inhibition of tubulin polymerization, a critical process in cell division.[5]

Quantitative Anticancer Data

The cytotoxic effects of various stilbene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of selected stilbene derivatives against various cancer cell lines.

| Stilbene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Resveratrol | HL-60 (Leukemia) | 54.09 | [6] |

| Pterostilbene | CCRF-CEM (Leukemia) | <50 | [6][7] |

| Piceatannol | CCRF-CEM (Leukemia) | 4.57 | [6] |

| Combretastatin A-4 | HCT-116 (Colon) | - | [7] |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | - | [8] |

| Ferrocenyl-stilbene analog 17 | SW480 (Colorectal) | 5.9 | [9] |

| Benzyl derivative 9j (cis-stilbene-1,2,3-triazole congener) | HCT-116 (Colon) | 3.25 | [7] |

| Pterostilbene-chalcone hybrid 4d | OECM-1 (Oral) | 16.38 | [10] |

| Pterostilbene-chalcone hybrid 4d | HSC-3 (Oral) | 18.06 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cultured cancer cells

-

Stilbene derivative stock solution (dissolved in DMSO or other suitable solvent)

-

Complete growth medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the stilbene derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of the stilbene derivative.[11]

Antioxidant Activity

Stilbene derivatives are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of many chronic diseases.[12] Their antioxidant capacity is often attributed to the presence and arrangement of hydroxyl groups on the aromatic rings.

Quantitative Antioxidant Data

The antioxidant activity of stilbene derivatives is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Stilbene Derivative | Assay | IC50 (µM) | Reference |

| ε-Viniferin | DPPH | 63.0 | [9] |

| Vitisin D | DPPH | 62.7 | [9] |

| Vitisin A | DPPH | 59.1 | [9] |

| Resveratrol | DPPH | - | [7] |

| Pterostilbene | DPPH | - | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

-

Stilbene derivative solutions at various concentrations

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a cuvette or a 96-well plate, mix the stilbene derivative solution with the DPPH solution. Include a control with methanol instead of the stilbene derivative.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[13][14]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, the concentration of the stilbene derivative required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the stilbene derivative.[13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Stilbene derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6][15]

Quantitative Anti-inflammatory Data

| Stilbene Derivative | Assay | IC50 | Reference |

| Pterostilbene-oxime ether-carboxylic acid derivative 7 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 9.87 µM | [6] |

| Pterostilbene-oxime ether-carboxylic acid derivative 7 | COX-2 Inhibition | 85.44 nM | [6] |

| 1,3-Dihydro-2H-indolin-2-one derivative 9d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 10.03 µM | [16] |

| 1,3-Dihydro-2H-indolin-2-one derivative 4e | COX-2 Inhibition | 2.35 µM | [16] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

LPS

-

Stilbene derivative solutions

-

Griess Reagent (for nitrite determination)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the stilbene derivative for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[17]

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is typically measured at 540 nm.[18]

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Stilbene derivatives have shown promise as neuroprotective agents by mitigating oxidative stress, reducing neuroinflammation, and interfering with the aggregation of pathogenic proteins.[12][19]

Quantitative Neuroprotective Data

| Stilbene Derivative | Model | EC50 | Reference |

| Vitisin A | Neuro-2a cells (neurotoxin-induced) | - | [9] |

| trans-Vitisin B | Neuro-2a cells (neurotoxin-induced) | - | [9] |

| Diosgenin and Pterostilbene Combination | SH-SY5Y cells (Amyloid-β induced) | - | [11] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro model for assessing neuroprotection against MPP+-induced toxicity, a model for Parkinson's disease.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

MPP+ (1-methyl-4-phenylpyridinium)

-

Stilbene derivative solutions

-

Cell culture medium

-

Reagents for cell viability assessment (e.g., MTT)

-

Reagents for ROS measurement (e.g., DCFH-DA)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the stilbene derivative for a specified time (e.g., 24 hours).[20]

-

Induction of Toxicity: Expose the cells to MPP+ to induce neurotoxicity.[20][21]

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay as described previously. An increase in viability in the presence of the stilbene derivative indicates a neuroprotective effect.

-

Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA. A reduction in ROS levels suggests an antioxidant-mediated neuroprotective mechanism.[20]

-

Signaling Pathways Modulated by Stilbene Derivatives

The diverse biological activities of stilbene derivatives are a result of their ability to modulate multiple key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Stilbene derivatives, such as pterostilbene, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[22]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Stilbenes can modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[6][23]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer. Stilbene derivatives like resveratrol can inhibit this pathway, contributing to their anticancer effects.

Conclusion

Stilbene derivatives represent a rich and diverse class of natural compounds with a remarkable spectrum of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. This guide has provided a comprehensive overview of these activities, including quantitative data and detailed experimental protocols to facilitate further research in this exciting field. The elucidation of their interactions with key signaling pathways offers valuable insights into their mechanisms of action and paves the way for the development of novel stilbene-based therapeutics for a variety of human diseases. Continued investigation into the structure-activity relationships and bioavailability of these compounds will be crucial in translating their therapeutic promise into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease [mdpi.com]

- 10. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitors from rhubarb on lipopolysaccharide-induced nitric oxide production in macrophages: structural requirements of stilbenes for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 19. Frontiers | Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure [frontiersin.org]

- 20. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e-century.us [e-century.us]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

4-Bromostilbene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene, a halogenated derivative of stilbene, has emerged as a pivotal building block in organic synthesis. Its unique structure, featuring a reactive bromine atom on one of the phenyl rings and a versatile carbon-carbon double bond, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its utility in the development of novel pharmaceuticals, advanced materials, and complex organic molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁Br | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| Appearance | White crystalline or powdery solid | [2] |

| Melting Point | 138-141 °C | [3] |

| Boiling Point | 346 °C | [2] |